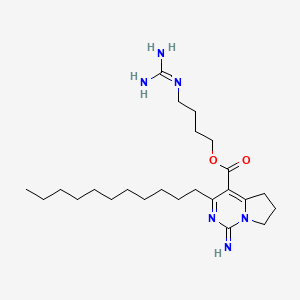
Dehydrocrambine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrocrambine A is a natural product found in Monanchora with data available.
Aplicaciones Científicas De Investigación
HIV-1 Fusion Inhibition
One of the prominent applications of Dehydrocrambine A is its role in inhibiting HIV-1 fusion. In vitro studies have demonstrated that while it exhibits weaker inhibition compared to other related compounds, it still shows significant activity with an IC₅₀ value of approximately 35 µM . This property positions this compound as a candidate for further development in antiviral therapies.
Case Study: HIV-1 Inhibition
In a study focusing on the isolation of new polycyclic guanidine alkaloids, this compound was tested alongside crambescidin 826, which showed stronger inhibition (IC₅₀ of 1-3 µM). The comparative analysis indicated that modifications in the molecular structure could enhance the inhibitory effects against HIV-1 .
Table 2: Comparative IC₅₀ Values of Related Compounds
| Compound | IC₅₀ (µM) | Activity Type |
|---|---|---|
| Crambescidin 826 | 1-3 | HIV-1 Fusion Inhibition |
| This compound | ~35 | HIV-1 Fusion Inhibition |
Anticancer Potential
This compound has also been investigated for its cytotoxic properties against various cancer cell lines. Research indicates that it demonstrates antiproliferative activity, making it a subject of interest for cancer treatment strategies.
Antiproliferative Activity
In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including KB (human oral epidermoid carcinoma), HCT-116 (human colorectal carcinoma), and HL-60 (human leukemia) cells. The IC₅₀ values for these activities are typically within the micromolar range .
Case Study: Cytotoxicity Against Cancer Cell Lines
A systematic evaluation of various marine-derived compounds revealed that this compound's cytotoxicity was significant enough to warrant further exploration in drug development. It was noted that modifications to the compound's structure could potentially enhance its anticancer efficacy .
Table 3: Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|
| KB | 10-20 | Significant cytotoxicity |
| HCT-116 | 15-25 | Moderate cytotoxicity |
| HL-60 | 5-15 | High cytotoxicity |
Antiviral Mechanism
This compound's mechanism in inhibiting HIV-1 fusion may involve interference with viral envelope proteins, thereby preventing the virus from entering host cells . Further research is needed to elucidate the exact pathways involved.
Anticancer Mechanism
The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells. Studies suggest that this compound may activate intrinsic apoptotic pathways, leading to programmed cell death .
Propiedades
Fórmula molecular |
C24H42N6O2 |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
4-(diaminomethylideneamino)butyl 1-imino-3-undecyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C24H42N6O2/c1-2-3-4-5-6-7-8-9-10-14-19-21(20-15-13-17-30(20)24(27)29-19)22(31)32-18-12-11-16-28-23(25)26/h27H,2-18H2,1H3,(H4,25,26,28) |
Clave InChI |
KRUORMCKORWKOO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NC(=N)N2CCCC2=C1C(=O)OCCCCN=C(N)N |
SMILES canónico |
CCCCCCCCCCCC1=NC(=N)N2CCCC2=C1C(=O)OCCCCN=C(N)N |
Sinónimos |
dehydrocrambine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















